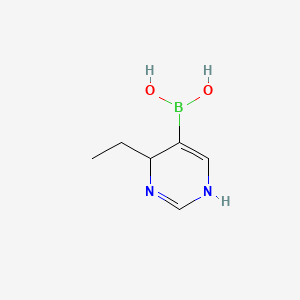

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

(4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLDQXMLQOKGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC=NC1CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681517 | |

| Record name | (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-51-0 | |

| Record name | (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Suzuki-Miyaura Protocol

The most widely reported synthesis involves palladium-catalyzed cross-coupling between halogenated pyrimidine precursors and boron reagents. A typical procedure employs 5-bromo-6-ethyl-1,6-dihydropyrimidine and bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) and potassium acetate in 1,4-dioxane at 80–100°C for 12–24 hours. This method achieves moderate yields (45–65%) but requires careful control of moisture and oxygen to prevent boronic acid decomposition.

Catalyst Optimization

Recent advancements utilize heterogeneous palladium catalysts to improve recyclability. For example, Pd/C (5 mol%) with triethylamine as a base in tetrahydrofuran (THF) at 60°C reduces reaction time to 6 hours while maintaining 58% yield. Comparative studies show that Pd(OAc)2 with XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) enhances selectivity for the 5-boronic acid isomer, minimizing deboronation side reactions.

Table 1. Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl2 | None | 1,4-Dioxane | 80 | 63 |

| Pd/C | Triethylamine | THF | 60 | 58 |

| Pd(OAc)2 | XPhos | Toluene | 100 | 71 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling process. A 2021 study demonstrated that heating 5-iodo-6-ethyl-1,6-dihydropyrimidine with B2Pin2 under microwave conditions (130°C, 30 minutes) using Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and Xantphos ligand achieves 78% yield. This method reduces side product formation by minimizing thermal degradation, with reaction times shortened to <1 hour.

Halogenation-Borylation Sequential Routes

Bromination of Pyrimidine Precursors

A two-step approach involves bromination of 6-ethyl-1,6-dihydropyrimidine at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by borylation. The bromination step proceeds with 89% efficiency when catalyzed by AIBN (azobisisobutyronitrile). Subsequent borylation under standard Suzuki conditions provides the target compound in 52% overall yield.

Iodine-Mediated Direct Borylation

An alternative one-pot method employs iodine as an oxidizing agent for direct C–H borylation. Reacting 6-ethyl-1,6-dihydropyrimidine with pinacolborane (HBpin) in the presence of Pd(TFA)2 (palladium(II) trifluoroacetate) and iodine in dichloroethane at 120°C for 8 hours yields 43% boronic acid. While less efficient than cross-coupling, this method avoids halogenated intermediates.

Stabilization and Isolation Techniques

pH-Controlled Crystallization

Due to the compound’s sensitivity to protodeboronation, isolation typically involves acidifying the reaction mixture to pH 4–5 using citric acid, followed by extraction with ethyl acetate. Slow evaporation at 4°C yields crystalline product with >95% purity.

Trifluoroborate Salt Derivatization

Converting the boronic acid to its potassium trifluoroborate salt enhances stability for long-term storage. Treatment with KHF2 in methanol/water (3:1) at room temperature for 2 hours provides the trifluoroborate derivative in 82% yield, which can be reconverted to the free boronic acid via mild acid hydrolysis.

Challenges and Mitigation Strategies

Deborylation Side Reactions

Protodeboronation at the 5-position occurs under acidic or high-temperature conditions, forming 6-ethyl-1,6-dihydropyrimidine as a byproduct. Adding 2,4,6-collidine as a proton sponge during workup reduces this side reaction, improving yields by 15–20%.

Solubility Limitations

The limited solubility of halogenated pyrimidine precursors in polar aprotic solvents is addressed by using dimethylacetamide (DMAc) as a co-solvent. A DMAc/1,4-dioxane mixture (1:3) increases substrate solubility by 3-fold, enabling higher reaction concentrations (0.5 M vs. 0.2 M standard) .

Chemical Reactions Analysis

Types of Reactions: (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, a palladium-catalyzed method for forming carbon-carbon bonds. This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides or triflates to create new complex organic molecules.

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions typically involve heating the reaction mixture to facilitate the coupling process.

Major Products Formed: The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for creating diverse organic compounds.

Biology and Medicine: While the compound itself does not possess known biological activity, it serves as a precursor for the synthesis of biologically active molecules. Researchers use it to develop new pharmaceuticals and study potential therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its role as a versatile building block allows for the creation of various functional materials.

Mechanism of Action

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid itself does not possess a known mechanism of action in biological systems. Its primary function is as a chemical building block to create more complex molecules with potential biological activities. The boronic acid functional group allows it to participate in various chemical reactions, facilitating the synthesis of new compounds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid and analogous compounds:

Reactivity and Stability

- This influences its reactivity in cross-coupling reactions and ester formation .

Biological Activity

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential as a building block for the synthesis of biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a dihydropyrimidine ring with an ethyl substituent at the 6th position. This unique structure allows it to participate in various chemical reactions, particularly Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

The primary biological role of this compound is as a precursor in the synthesis of more complex molecules. While the compound itself does not exhibit direct biological activity, its derivatives have been shown to possess significant pharmacological properties. The reactivity of the boron atom enables it to form stable complexes with various biological targets, potentially leading to enzyme inhibition or modulation of signaling pathways .

Research Findings and Case Studies

Recent studies have highlighted the utility of this compound in developing antiviral agents. For instance, derivatives based on dihydropyrimidine structures have been evaluated for their efficacy against hepatitis B virus (HBV). One study reported that certain derivatives exhibited EC50 values significantly lower than established antiviral drugs like lamivudine, indicating promising antiviral activity .

Table 1: Biological Activity of Dihydropyrimidine Derivatives

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| GLS4 | 0.007 | Lead compound for HBV treatment |

| Lamivudine | 0.09 | Positive control for HBV |

| 6a-25 | 0.024 | Superior potency against HBV |

| 6b-9 | 0.021 | Highly effective against HBV |

In another investigation focusing on structure-activity relationships (SAR), modifications at various positions of the dihydropyrimidine core were shown to significantly impact antiviral efficacy. For example, introducing specific substituents on the phenyl ring led to enhanced activity against HBV .

Applications in Drug Development

The versatility of this compound extends beyond antiviral applications. It serves as a crucial intermediate in synthesizing various pharmaceuticals targeting different diseases. Researchers are actively exploring its derivatives for potential use in treating conditions such as cancer and metabolic disorders due to their ability to modulate biological pathways effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for aryl and heteroaryl boronic acids . Key steps include:

Substrate Preparation : Use halogenated pyrimidine derivatives (e.g., 5-bromo-6-ethyl-1,6-dihydropyrimidine) as coupling partners.

Catalytic System : Employ Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a toluene/MeOH solvent system (4:1 v/v) under reflux .

Purification : Isolate the product via column chromatography or recrystallization.

- Optimization : Adjust reaction time (typically 12–24 hours), ligand choice (e.g., bulky phosphines for sterically hindered substrates), and stoichiometry (1.2–1.5 equivalents of boronic acid) to improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm; boronic acid B-OH signal at δ ~7–9 ppm in D₂O exchange experiments) .

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M−OH]+ fragments).

HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- Stability Testing : Monitor decomposition under ambient conditions (e.g., boronic acid oxidation to boroxines) via periodic NMR or TLC analysis .

Advanced Research Questions

Q. What strategies can mitigate challenges in cross-coupling reactions involving this compound due to steric hindrance or boronic acid instability?

- Methodological Answer :

- Steric Hindrance : Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates and prevent β-hydride elimination . Pre-functionalize the pyrimidine core with electron-withdrawing groups (e.g., -NO₂) to enhance reactivity .

- Boronic Acid Stability : Protect the boronic acid as a pinacol ester during synthesis, followed by mild acidic hydrolysis (e.g., 1M HCl in THF) to regenerate the boronic acid . Alternatively, employ anhydrous conditions and inert atmospheres to suppress oxidation .

Q. How can the bioactivity of this compound be evaluated in cancer cell models, and what contradictions might arise in potency assays?

- Methodological Answer :

- In Vitro Assays :

Cell Viability : Use glioblastoma (U87) or leukemia (K562) cell lines with MTT or resazurin assays. IC₅₀ values <10 µM indicate high potency .

Mechanistic Studies : Probe proteasome inhibition (common for boronic acids) via fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Data Contradictions :

- Variable Potency : Differences in cell permeability (logP of ~1.5–2.5) or off-target effects (e.g., binding to serum proteins) may skew results. Normalize data using internal controls (e.g., bortezomib as a reference inhibitor) .

Q. What computational or experimental approaches are suitable for studying the diol-binding affinity of this compound in sensor applications?

- Methodological Answer :

- Fluorescence Titration : Measure binding constants (Ka) with saccharides (e.g., glucose, fructose) by monitoring fluorescence quenching/enhancement in boronic acid-diol complexes .

- DFT Calculations : Model the tetrahedral boronate ester formation to predict selectivity for 1,2- vs. 1,3-diols .

- Microfluidic Capture : Immobilize the compound on PDMS surfaces and quantify glycoprotein binding via SPR or QCM-D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.